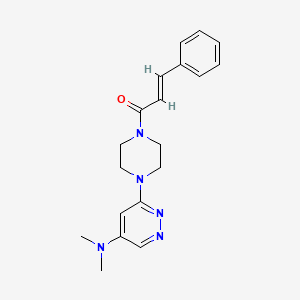

(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYLSBIYJZATFK-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, a compound belonging to the pyridazinone derivative class, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of approximately 339.443 g/mol. Its structure features a piperazine moiety linked to a pyridazine ring and a phenylpropene group, which contributes to its biological profile.

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor antagonist, modulating critical biological pathways. The specific mechanisms are under investigation, but preliminary studies suggest potential roles in:

- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor binding : Interacting with neurotransmitter receptors, which may influence neuropharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, with potential efficacy against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines indicate it may induce apoptosis in malignant cells.

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmission.

Antimicrobial Studies

A study evaluating several pyridazinone derivatives reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines such as HeLa and K562. The IC50 values ranged from 8.5 µM to 15 µM, indicating strong cytotoxicity compared to control agents like cisplatin . The mechanism appears to involve both extrinsic and intrinsic apoptotic pathways.

Neuropharmacological Effects

Research has suggested that the compound may interact with dopamine receptors, potentially impacting dopaminergic signaling pathways. This interaction could explain observed behavioral changes in animal models .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other pyridazinone derivatives:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism |

|---|---|---|---|

| This compound | Yes | 8.5 - 15 | Apoptosis induction |

| 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one | Moderate | 12 - 20 | COX inhibition |

| N-(6-(4-pyrazinecarbonyl)piperazine/homopiperazine-1-yl)pyridin derivatives | Yes | 10 - 18 | Enzyme inhibition |

Case Studies

Several case studies have highlighted the potential of this compound:

- Case Study on Anticancer Effects : A study conducted on HeLa cells demonstrated that treatment with the compound resulted in significant apoptosis, suggesting its use as a potential chemotherapeutic agent.

- Case Study on Antimicrobial Efficacy : Research involving Staphylococcus aureus indicated that the compound could serve as an alternative treatment option for antibiotic-resistant infections.

Comparison with Similar Compounds

(a) Core Scaffold Variations

- Cinnamoyl-Piperazine Derivatives :

- Substituent: A bulky bis(4-methoxyphenyl)methyl group replaces the pyridazinyl moiety.

- The methoxy groups enhance lipophilicity, which may improve blood-brain barrier penetration . (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one ():

- Substituent: A 1,3-benzodioxolyl group replaces the phenyl ring.

- Impact: The electron-rich benzodioxole may increase metabolic stability but reduce solubility compared to the unsubstituted phenyl group in the target compound .

(b) Pyridazine/Pyrimidine Analogues

- (E)-3-(2-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one (): Substituent: A trifluoromethylpyrimidine replaces the dimethylaminopyridazine. Molecular weight (396.8 g/mol) is higher than the target compound, which may affect pharmacokinetics .

- (E)-1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one (): Substituent: A 4-methylpiperidinyl group replaces dimethylamino on pyridazine. Impact: The basic piperidine nitrogen may improve water solubility but introduce pH-dependent ionization, altering absorption profiles compared to the neutral dimethylamino group .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. Key steps include:

- Reacting a pyridazine-containing piperazine derivative with an acryloyl chloride or acid in the presence of a base (e.g., triethylamine) .

- Solvent selection (e.g., dichloromethane or acetone) and reaction time (6–12 hours at room temperature) critically influence yield. Post-reaction purification via recrystallization (ethanol is preferred) improves purity .

- Optimization can involve adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to piperazine derivative) and monitoring reaction progress with TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?

- Methodological Answer :

- ¹H NMR : Confirms the (E)-configuration of the α,β-unsaturated ketone via coupling constants (J ≈ 12–16 Hz for trans-alkene protons) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and amine/pyridazine functional groups .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for piperazine and pyridazine moieties .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for confirming the (E)-configuration and piperazine ring conformation:

- The C=C bond length (≈1.318 Å) and torsion angles (e.g., C20–C21–C22–C23 ≈ -178.7°) confirm the trans geometry .

- Piperazine adopts a chair conformation, stabilized by intramolecular C–H···O interactions. Refinement protocols (e.g., anisotropic displacement parameters for non-H atoms) ensure accuracy .

- Compare with analogous structures (e.g., (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one) to identify substituent effects on crystal packing .

Q. What strategies address contradictory pharmacological data (e.g., varying IC₅₀ values in anticancer assays)?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .

- Structural Analog Analysis : Compare activity with derivatives (e.g., 4-methoxy or 4-fluoro phenyl variants) to identify pharmacophore requirements .

- Solubility Correction : Account for DMSO concentration effects on cell viability; ensure ≤0.1% DMSO in final assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR or PI3K). The pyridazine and piperazine groups often engage in hydrogen bonding with active-site residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on RMSD values (<2 Å indicates stable binding) .

- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to guide synthetic modifications .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution methods to separate enantiomers .

- Byproduct Mitigation : Monitor for hydrazine hydrate byproducts (common in pyridazine syntheses) via LC-MS and optimize reaction quenching steps .

- Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction parameters (pH, temperature) .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling intermediates during synthesis?

- Methodological Answer :

- Hydrazine Derivatives : Use fume hoods and personal protective equipment (PPE) due to potential carcinogenicity .

- Waste Disposal : Neutralize acidic/basic waste (e.g., triethylamine hydrochloride) before disposal per EPA guidelines .

- Storage : Store light-sensitive intermediates (e.g., acryloyl derivatives) in amber vials under inert gas .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Logs : Record exact stoichiometry, solvent grades, and equipment (e.g., magnetic stirrer vs. mechanical).

- Crystallization Notes : Specify cooling rates (e.g., 0.5°C/min) and solvent ratios (e.g., ethanol:water = 3:1) for crystal growth .

- Spectra Submission : Deposit raw NMR/IR data in public repositories (e.g., Zenodo) with DOI links for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.